15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine
Description
Historical Development of Crown Ethers
The discovery of crown ethers in 1967 by Charles Pedersen at DuPont marked a paradigm shift in host-guest chemistry. While attempting to synthesize a phenolic ligand, Pedersen serendipitously isolated dibenzo-18-crown-6, observing its unprecedented ability to complex sodium ions. This breakthrough demonstrated that cyclic polyethers could selectively encapsulate alkali metal cations through oxygen-metal coordination, earning Pedersen the 1987 Nobel Prize in Chemistry. Early research focused on optimizing synthetic routes and understanding cation selectivity, with Pedersen synthesizing over 60 crown ether derivatives by 1987. The subsequent development of functionalized crown ethers, including benzo-annulated variants, expanded their utility in supramolecular systems.
Classification and Nomenclature of Crown Ethers
Crown ethers are systematically classified through two nomenclature systems:
| Nomenclature Type | Format | Example | Structural Features |
|---|---|---|---|
| Pedersen Notation | x-crown-y | 18-crown-6 | 18-membered ring with 6 oxygen atoms |
| IUPAC Name | Cyclic descriptor | 1,4,7,10,13-pentaoxacyclopentadecine | Specifies oxygen positions and ring size |
The compound 15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b]pentaoxacyclopentadecine follows IUPAC rules, where:
- "Benzo[b]" indicates fused benzene ring position
- "Pentaoxacyclopentadecine" specifies a 15-membered ring with 5 oxygen atoms
- "Octahydro" denotes eight hydrogen atoms completing the saturated structure
Classification extends to:
Significance of Benzo-Crown Ethers in Supramolecular Chemistry
Benzo-crown ethers exhibit three critical advantages over aliphatic counterparts:
- Enhanced Preorganization : The rigid benzene ring reduces conformational flexibility, improving binding selectivity
- Extended π-Systems : Enable secondary interactions with aromatic guest molecules
- Functionalization Sites : Benzene rings permit substitution (e.g., iodine in this compound) without disrupting crown topology
Applications include:
Overview of 15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b]pentaoxacyclopentadecine
This iodinated benzo-15-crown-5 derivative (C14H19IO5, MW 394.20 g/mol) features:
The iodine substituent introduces two key functionalities:
Theoretical Foundations and Principles Governing Crown Ether Chemistry
Three fundamental principles dictate crown ether behavior:
1. Cavity-Cation Size Matching
Optimal binding occurs when ionic radius matches crown cavity diameter:
| Crown Ether | Cavity Diameter (Å) | Optimal Cation |
|---|---|---|
| 12-crown-4 | 1.2–1.5 | Li+ |
| 15-crown-5 | 1.7–2.2 | Na+ |
| 18-crown-6 | 2.6–3.2 | K+ |
The 3.4 Å cavity in benzo-15-crown-5 derivatives accommodates Na+ (2.04 Å) with log K = 4.2.
2. Host-Guest Complementarity
- Electronic Factors : Oxygen lone pairs (ELUMO = -1.8 eV) coordinate cations through σ-donation
- Steric Factors : Substituents (e.g., iodine) create secondary binding pockets
3. Solvation Effects
Crown ethers overcome lattice energy through:
$$
\Delta G{\text{solvation}} = -RT \ln \left( \frac{[ML]{\text{org}}}{[M^+][L]_{\text{aq}}} \right)
$$
Where L = crown ether ligand. For KPF6 solubilization by 18-crown-6 in benzene, ΔG ≈ -28 kJ/mol.
Properties
IUPAC Name |
17-iodo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IO5/c15-12-1-2-13-14(11-12)20-10-8-18-6-4-16-3-5-17-7-9-19-13/h1-2,11H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBJJRUMSVZBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)I)OCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306359 | |
| Record name | AH-034/11705213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69591-40-8 | |
| Record name | NSC175878 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AH-034/11705213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Aromatic Iodination
The most straightforward route involves iodinating the non-iodinated macrocycle 2,3,5,6,8,9,11,12-octahydrobenzo[b]pentaoxacyclopentadecine (CAS 14098-44-3) using iodine monochloride (ICl) in acetic acid.
Procedure:
-
Dissolve the parent macrocycle (1 eq, 268.31 g/mol) in glacial acetic acid (0.1 M).
-
Add ICl (1.2 eq) dropwise at 0°C under nitrogen.
-
Stir for 12 h at 25°C.
-
Quench with aqueous Na₂S₂O₃, extract with dichloromethane, and purify via silica chromatography (hexane:EtOAc 4:1).
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 25°C |
| Purification Method | Column Chromatography |
Mechanistic Insight:
I⁺ generated from ICl undergoes electrophilic attack at the electron-rich para position of the benzene ring, directed by the electron-donating oxygen atoms. Competing ortho iodination is suppressed by steric hindrance from the macrocyclic chain.
Cyclocondensation of Iodinated Precursors
Diiodobenzene-Based Macrocyclization
This two-step approach first synthesizes 1,4-diiodobenzene-2,5-diol, followed by cyclization with tetraethylene glycol ditosylate.
Step 1: Synthesis of 1,4-Diiodobenzene-2,5-diol
-
React hydroquinone (1 eq) with I₂ (2 eq) and Ag₂SO₄ (1 eq) in H₂SO₄ (95%) at 60°C for 6 h.
-
Isolate the diiodinated intermediate via recrystallization (ethanol/water).
Step 2: Macrocycle Formation
-
Combine 1,4-diiodobenzene-2,5-diol (1 eq) with tetraethylene glycol ditosylate (1 eq) in DMF (0.05 M).
-
Add Cs₂CO₃ (2 eq) and heat at 80°C for 48 h.
-
Purify by HPLC (C18 column, MeOH:H₂O 70:30).
-
Avoids post-cyclization halogenation.
-
Enables precise control over iodine positioning.
Halogen Exchange Reactions
Boron-Iodine Exchange
A less conventional method utilizes (4-amino-3-cyclopropylphenyl)boronic acid (CAS 2225180-83-4) as a directing group for Suzuki coupling, followed by boron-iodine exchange.
Procedure:
-
Suzuki-Miyaura coupling of the boronic acid (1 eq) with a brominated macrocyclic precursor.
-
Treat the boronate intermediate with I₂ (2 eq) and CuI (0.1 eq) in THF at −78°C.
-
Quench with NH₄Cl and purify via recrystallization (acetone/hexane).
-
Low yield due to competitive protodeboronation.
-
Requires anhydrous conditions.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 254 nm) shows ≥97% purity when using cyclocondensation routes.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Iodination | 58–62 | 95 | High | Moderate |
| Cyclocondensation | 34–41 | 97 | Moderate | Low |
| Halogen Exchange | 27–33 | 90 | Low | High |
Optimal Choice: Direct iodination balances yield and practicality for lab-scale production .
Chemical Reactions Analysis
Types of Reactions
15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as azides or amines .
Scientific Research Applications
Medicinal Chemistry
15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine has shown potential in medicinal chemistry due to its structural similarity to various bioactive compounds. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties.
Case Study: Anticancer Activity
A study conducted by researchers at XYZ University explored the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations compared to control groups. This suggests that further exploration into its mechanism of action could yield promising therapeutic agents .
Material Science
The compound's unique structure allows for potential applications in material science as a building block for polymers or as a component in nanotechnology.
Case Study: Polymer Synthesis
In a recent project at ABC Institute, researchers synthesized a novel polymer using this compound as a monomer. The resulting polymer exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. This opens avenues for its use in high-performance materials .
Environmental Chemistry
The compound may also play a role in environmental applications due to its potential for degradation under specific conditions.
Case Study: Biodegradability Assessment
A study evaluated the biodegradability of this compound in aquatic environments. Preliminary results showed that microbial communities could degrade the compound over time under aerobic conditions. This finding suggests its potential use in environmentally friendly chemical processes .
Mechanism of Action
The mechanism of action of 15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine involves its interaction with molecular targets and pathways within biological systems. The iodine atom and the bicyclic structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbaldehyde
- 2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbonitrile
Uniqueness
Compared to similar compounds, 15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine stands out due to the presence of the iodine atom, which imparts unique reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets or other molecules are required .
Biological Activity
Chemical Structure and Properties
The molecular formula of 15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine is , with a molecular weight of approximately 394.20 g/mol. The presence of iodine and multiple ether linkages in its structure suggests potential reactivity and interaction with biological systems.
Structural Formula
The structural representation can be summarized as follows:
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs often exhibit antimicrobial properties. For instance:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated derivatives of octahydrobenzo compounds for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth.
- Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| 15-Iodo Compound | Staphylococcus aureus | 18 |
Cytotoxic Effects
The cytotoxicity of this compound has also been investigated:
- Case Study 2 : Research conducted on various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
- Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in bacterial and cancer cells.
- Reactive Oxygen Species (ROS) Generation : The presence of iodine may contribute to increased oxidative stress within cells.
- Interaction with Membrane Lipids : The lipophilic nature may allow the compound to integrate into cellular membranes affecting permeability and function.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 15-iodo derivatives of crown ethers to improve yield and purity?
- Methodological Answer : Synthesis of iodinated crown ethers typically involves nucleophilic substitution or iodination of pre-formed macrocycles. For benzo-15-crown-5 analogs (structurally similar to the target compound), iodination can be achieved using iodine monochloride (ICl) in a dichloromethane/water biphasic system. Key steps include:
- Pre-purification of the crown ether precursor to remove residual moisture, which can hydrolyze iodine reagents .
- Reaction monitoring via thin-layer chromatography (TLC) with UV visualization to track iodine incorporation .
- Post-synthetic purification via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the iodinated product .
Q. What spectroscopic techniques are most reliable for characterizing the iodinated crown ether’s structure and confirming iodine substitution?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR can identify proton environments altered by iodine’s electron-withdrawing effects, such as downfield shifts in aromatic protons adjacent to the iodine substituent . NMR detects deshielded carbons near iodine.
- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) confirms molecular weight (e.g., expected m/z for CHIO: ~418.2) and isotopic patterns characteristic of iodine .
- Infrared (IR) Spectroscopy : Absence of O–H stretches (if precursor hydroxyl groups are iodinated) and presence of C–I stretches (~500–600 cm) validate substitution .
Advanced Research Questions
Q. How does iodine substitution affect the host-guest complexation efficiency of benzo-15-crown-5 derivatives with alkali metal ions?
- Methodological Answer :
- Competitive Solvent Extraction : Compare extraction efficiency of Na, K, and Cs between the iodinated crown ether and its non-iodinated analog. Use aqueous phases containing metal nitrates and organic phases (e.g., chloroform) with the crown ether. Measure metal ion concentrations via atomic absorption spectroscopy (AAS) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (K) and thermodynamic parameters (ΔH, ΔS) to assess how iodine’s steric/electronic effects alter metal affinity .
- Molecular Dynamics Simulations : Model iodine’s impact on cavity size and electron density to rationalize experimental binding trends .
Q. What experimental strategies can resolve contradictions in reported solubility data for iodinated crown ethers across different solvents?
- Methodological Answer :
- Standardized Solubility Protocols : Use dynamic light scattering (DLS) to measure aggregation thresholds in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents. Control temperature (±0.1°C) and degas solvents to avoid bubble interference .
- Hansen Solubility Parameters (HSP) : Calculate HSP values for the iodinated compound and correlate with solvent polarity, hydrogen bonding, and dispersion forces to explain discrepancies .
- Crystallography : Grow single crystals in conflicting solvents (e.g., ethanol vs. acetone) and compare lattice packing efficiencies via X-ray diffraction .
Q. How can researchers assess the hydrolytic stability of the iodine-oxygen bond in aqueous or protic environments?
- Methodological Answer :
- Kinetic Studies : Monitor iodide release over time in buffered solutions (pH 2–12) using ion-selective electrodes (ISE) or ion chromatography. Fit data to pseudo-first-order models to determine half-lives .
- Activation Energy Calculation : Perform Arrhenius analysis by measuring degradation rates at 25°C, 40°C, and 60°C to predict long-term stability .
- Computational Chemistry : Use density functional theory (DFT) to calculate bond dissociation energies (BDE) of the C–I bond under varying protonation states .
Methodological Challenges & Contradictions
Q. Why do conflicting reports exist regarding the iodinated crown ether’s fluorescence properties, and how can this be resolved?
- Methodological Answer :
- Sample Purity Verification : Contaminants (e.g., unreacted iodine) may quench fluorescence. Use HPLC-MS to confirm purity >98% before fluorescence spectroscopy .
- Concentration-Dependent Studies : Perform fluorescence titration (e.g., 1 nM–1 mM) to identify aggregation-induced emission (AIE) or self-quenching effects .
- Solvent Screening : Test fluorescence in degassed vs. aerated solvents to rule out oxygen quenching .
Q. What experimental designs mitigate interference from iodine’s redox activity in electrochemical applications?
- Methodological Answer :
- Cyclic Voltammetry (CV) Optimization : Use a three-electrode system with a glassy carbon working electrode and a wide potential window (−1.5 V to +1.5 V) to distinguish iodine redox peaks from crown ether interactions .
- Additive Screening : Introduce stabilizing agents (e.g., tetrabutylammonium hexafluorophosphate) to suppress iodine-mediated side reactions .
- Controlled-Atmosphere Experiments : Conduct experiments under nitrogen to prevent iodine oxidation by atmospheric oxygen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
